(R)-2-(o-tolyl)piperidine HCl
Description
(R)-2-(o-tolyl)piperidine HCl is a chiral piperidine derivative with a substituted aromatic (o-tolyl) group at the second position of the piperidine ring. Its molecular formula is C₁₂H₁₆ClN, and it exists as a hydrochloride salt to enhance solubility and stability. The compound has garnered attention in pharmaceutical research due to its structural similarity to bioactive molecules targeting neurological receptors (e.g., sigma-1 receptors) . The (R)-enantiomer is of particular interest for its stereospecific interactions in receptor binding, distinguishing it from racemic mixtures or other stereoisomers.
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
(2R)-2-(2-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
VBPXEMVLSQEFSU-UTONKHPSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCCCN2.Cl |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCN2.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of (R)-2-(o-tolyl)piperidine HCl can be contextualized by comparing it to analogous piperidine derivatives. Below is a detailed analysis based on structural analogs and their reported data.
Structural Analogues and Key Differences
Pharmacological Activity
- This compound : Exhibits high affinity for sigma-1 receptors (Ki = 12 nM), with negligible activity at sigma-2 or dopamine receptors . The o-tolyl group enhances steric hindrance, improving selectivity.
- (RS)-Methyl-2-phenyl-2-piperidine acetate HCl : Shows mixed sigma-1/sigma-2 activity (Ki = 34 nM and 89 nM, respectively) due to the phenyl-ester group’s bulkiness .
- (R)-4-(Piperidin-3-yl)-1H-indole : Binds to 5-HT₃ receptors (IC₅₀ = 8 µM), attributed to the indole core mimicking tryptamine .
- (R)-2-(Hydroxyethyl)-piperidine : Low receptor affinity but acts as a precursor for prodrugs due to its hydroxyl group .
Physicochemical Properties
| Property | This compound | (RS)-Methyl-2-phenyl-2-piperidine acetate HCl | (R)-4-(Piperidin-3-yl)-1H-indole |
|---|---|---|---|
| LogP (octanol-water) | 2.8 | 1.5 | 3.1 |
| Aqueous Solubility (mg/mL) | 15.2 | 28.9 | 5.3 |
| Melting Point (°C) | 198–201 | 174–176 | 245–248 |
Key Trends :
- The methyl ester in (RS)-Methyl-2-phenyl-2-piperidine acetate HCl reduces LogP, increasing solubility but limiting blood-brain barrier penetration.
- The indole group in (R)-4-(Piperidin-3-yl)-1H-indole elevates LogP, favoring membrane permeability but reducing solubility.
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